Product packaging for 2-bromo-2-(4-chlorophenyl)acetic Acid(Cat. No.:CAS No. 3381-73-5)

2-bromo-2-(4-chlorophenyl)acetic Acid

Cat. No.: B1279435
CAS No.: 3381-73-5
M. Wt: 249.49 g/mol
InChI Key: KKOAAWLOOHBFQP-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenylacetic Acid Derivatives in Scholarly Contexts

Halogenated derivatives of phenylacetic acid represent a broad class of compounds extensively studied in academic and industrial research. Phenylacetic acid itself is a known auxin plant hormone and a precursor in the production of pharmaceuticals like penicillin G and diclofenac. wikipedia.org The introduction of halogen atoms (such as chlorine, bromine, and fluorine) onto the phenyl ring or the acetic acid side chain dramatically alters the molecule's electronic properties, reactivity, and biological activity.

These modifications make halogenated phenylacetic acids key intermediates in the synthesis of a wide array of more complex molecules. google.com They are frequently employed in the development of pharmaceuticals and agrochemicals, where the halogen substituents can enhance efficacy, modulate metabolic stability, or facilitate specific binding interactions with biological targets. google.comnih.gov

Research Significance of 2-Bromo-2-(4-chlorophenyl)acetic Acid

The specific structure of this compound, featuring both a chloro-substituted aromatic ring and an alpha-bromo functional group, confers a high degree of reactivity and synthetic versatility, positioning it as a compound of significant interest in several research fields. cymitquimica.com

The primary academic significance of this compound lies in its role as a versatile synthetic intermediate. The bromine atom on the alpha-carbon (the carbon atom adjacent to the carboxylic acid group) is a good leaving group, making this position highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, serving as a cornerstone for building more complex molecular architectures.

For instance, its methyl ester derivative, methyl 2-bromo-2-(4-chlorophenyl)acetate, is used in reactions to synthesize compounds like the antithrombotic agent Clopidogrel. biosynth.comsonalplasrubind.com The synthesis process often involves reacting the ester with another molecule, where the bromine is displaced to form a new carbon-carbon or carbon-heteroatom bond. google.com This reactivity is fundamental to its utility as a building block in the multi-step synthesis of biologically active compounds. google.comsonalplasrubind.com

In medicinal chemistry, this compound and its derivatives are investigated as key intermediates for the synthesis of new therapeutic agents. The phenylacetic acid scaffold is present in numerous existing drugs, and this compound provides a direct route to novel analogues. wikipedia.org

Research has pointed to its use in creating precursors for potential anti-inflammatory and anticancer agents. Furthermore, derivatives such as piperazinyl-ethoxy compounds, synthesized from halogenated phenylacetic acids, are crucial intermediates in the production of modern antihistamines. The ability to use this compound to construct complex heterocyclic systems makes it a valuable tool for drug discovery programs aimed at developing new medicines. google.com

The utility of this compound extends into the field of agrochemical research. Halogenated aromatic compounds are a well-established class of active ingredients in many pesticides and herbicides. This compound serves as a precursor for the synthesis of new agrochemicals. google.com Its reactive nature allows chemists to incorporate the 4-chlorophenylacetic acid moiety into larger molecules, a common strategy in the design of new crop protection agents. Phenoxy derivatives, for example, which can be synthesized from such precursors, are a known class of agrochemicals.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is primarily driven by its foundational role in organic synthesis. The main objectives of research involving this compound include:

Developing Novel Synthetic Methodologies: Researchers aim to discover new and more efficient ways to use this compound as a building block, exploring its reactivity with different reagents and under various catalytic conditions.

Synthesizing Libraries of Novel Compounds: It is used as a starting material to generate collections of new molecules for biological screening. By systematically reacting it with different nucleophiles, chemists can create a diverse range of derivatives to be tested for potential pharmaceutical or agrochemical activity.

Structure-Activity Relationship (SAR) Studies: In medicinal and agrochemical research, derivatives of this compound are synthesized to understand how specific structural modifications influence biological activity. This helps in the rational design of more potent and selective agents.

The focus remains on leveraging its chemical reactivity to access new chemical entities with potentially valuable applications in medicine and agriculture. google.com

Synthetic Routes to this compound Explored

The synthesis of this compound, a halogenated aromatic compound, is accomplished through established organic chemistry methodologies. The primary synthetic pathways involve the alpha-bromination of 4-chlorophenylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction and the coupling of 4-chlorobenzaldehyde with tribromomethane. Each method presents a distinct approach to the formation of this key chemical intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B1279435 2-bromo-2-(4-chlorophenyl)acetic Acid CAS No. 3381-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAAWLOOHBFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440812
Record name alpha-Bromo-4-chlorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-73-5
Record name alpha-Bromo-4-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Bromo-4-chlorophenylacetic Acid
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Iii. Advanced Computational and Theoretical Studies of 2 Bromo 2 4 Chlorophenyl Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in exploring the fundamental electronic properties and geometric structure of molecules. For compounds like 2-bromo-2-(4-chlorophenyl)acetic acid, these theoretical approaches offer a detailed picture of molecular orbitals, charge distribution, and reactive sites, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the molecular geometry and various properties of organic compounds. For this compound, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular structure. mdpi.comarabjchem.org

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The resulting data provides a three-dimensional model of the molecule in its lowest energy state. This optimized geometry is fundamental for further computational analysis, including vibrational frequency calculations, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the theoretical model. bohrium.com

Table 1: Key Molecular Parameters Investigated by DFT

Parameter Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Br, C-Cl, C=O, O-H).
Bond Angles The angle formed between three connected atoms (e.g., Br-C-C, Cl-C-C).
Dihedral Angles The angle between two intersecting planes, which defines the molecular conformation.
Total Energy The calculated total energy of the molecule in its optimized state.

| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. |

This table outlines the typical parameters determined through DFT calculations to define the molecular structure and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. arabjchem.org Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the analysis of its FMOs helps predict its behavior in chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The ability of an atom to attract bonding electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

This table describes important chemical reactivity parameters that can be derived from the energies of the frontier molecular orbitals.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. researchgate.netresearchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-deficient (e.g., around hydrogen atoms) and are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxyl group as the most negative sites and the acidic hydrogen as a positive site, providing a clear picture of its reactive centers. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. bohrium.comtandfonline.com

The stabilization energy E(2) associated with these interactions quantifies the strength of the electron delocalization. Higher E(2) values indicate stronger interactions. For this compound, NBO analysis can reveal key intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen, bromine, and chlorine atoms into adjacent antibonding orbitals. This information is crucial for understanding the molecule's stability and the nature of its chemical bonds. bohrium.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Molecular dynamics simulations model the atomic motions of a system as a function of time by solving Newton's equations of motion. nih.gov This approach allows for the exploration of the conformational landscape of flexible molecules like this compound. ijpsonline.com

By simulating the molecule's movement, MD can identify the most stable conformations (conformers) and the energy barriers for rotation around single bonds, such as the bond connecting the phenyl ring to the chiral carbon. This analysis is important for understanding how the molecule's shape can influence its interactions with other molecules, such as in a solvent or at a biological receptor site. The simulation can reveal preferred orientations of the carboxylic acid group relative to the aromatic ring, which can impact its chemical and physical properties. nih.govsemanticscholar.org

Solvent Effects on Molecular Conformation

The three-dimensional structure, or conformation, of a molecule is fundamental to its reactivity and function. This conformation can be significantly influenced by the surrounding solvent environment. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, combined with continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are used to predict how a molecule's geometry changes in different media.

For this compound, the key conformational variables include the dihedral angles describing the rotation around the C-C single bonds. Solvents of varying polarity, from nonpolar (like carbon tetrachloride) to polar aprotic (like dimethyl sulfoxide) and polar protic (like water or methanol), can stabilize different conformers through dipole-dipole interactions and hydrogen bonding. A systematic computational study would reveal the lowest energy conformations in each solvent, providing data on how properties like bond lengths, bond angles, and dipole moments are affected.

Table 1: Hypothetical Solvent Effects on Key Dihedral Angle (C-C-C=O) of this compound This table is illustrative of the data that would be generated from a computational study.

SolventDielectric Constant (ε)Calculated Dihedral Angle (°)Relative Energy (kJ/mol)
Gas Phase1.0115.45.2
Toluene2.4118.93.1
Acetone20.7125.11.3
Water78.4130.50.0

Reaction Mechanism Elucidation through Computational Approaches

The reactive α-bromo group makes this compound a key intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Computational chemistry can map out the entire reaction pathway, providing a detailed understanding of the mechanism.

Quantum chemical calculations are employed to locate and characterize the transition state (TS) for a given reaction, such as the substitution of the bromine atom by a nucleophile. The TS is a high-energy, transient structure that exists at the peak of the reaction energy profile. By calculating its geometry and vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), chemists can confirm its identity.

The energy difference between the reactants and the transition state is the activation energy barrier. This value is critical for predicting reaction rates. For instance, a computational study could compare the energy barriers for substitution reactions with different nucleophiles or in various solvents, explaining experimental observations of reactivity. For related brominated acids, it has been noted that non-polar solvents can stabilize transition states and lower the activation energy. jspae.com

Table 2: Illustrative Calculated Energy Barriers for Nucleophilic Substitution on this compound This table is illustrative of the data that would be generated from a computational study.

NucleophileSolventMethodCalculated Activation Energy (kJ/mol)
OH⁻WaterDFT (B3LYP/6-31G)85.2
CN⁻DMSODFT (B3LYP/6-31G)72.5
NH₃Gas PhaseMP2/aug-cc-pVDZ110.8
NH₃WaterMP2/aug-cc-pVDZ95.4

Computational Modeling for Reaction Optimization and Byproduct Minimization

Beyond understanding mechanisms, computational models can proactively guide the optimization of synthetic procedures. By calculating the energy profiles for both the desired reaction and potential side reactions (e.g., elimination vs. substitution), conditions can be fine-tuned to favor the formation of the target product. Factors such as solvent, temperature, and catalyst choice can be modeled to predict their impact on yield and purity. For example, simulations could identify a solvent that selectively stabilizes the transition state of the desired substitution pathway over an undesired elimination pathway, thereby minimizing the formation of an alkene byproduct. This in silico approach can significantly reduce the amount of empirical experimentation required.

In Silico Screening and Predictive Modeling

In silico techniques use computation to screen compounds for potential biological activity and to develop predictive models based on their chemical structure.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for identifying potential drug candidates.

While specific docking studies for this compound are not prominent in the literature, studies on the broader class of phenylacetic acid derivatives have demonstrated their potential to interact with various biological targets, including enzymes like Pim kinase and urease. Docking simulations calculate a "docking score," which estimates the binding affinity, and reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Such a study would identify potential protein targets for this compound and provide a structural basis for its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For a QSAR study to be applicable, experimental activity data for a set of structurally related compounds, including this compound, would be required.

Researchers would calculate a variety of molecular descriptors for each compound, which are numerical representations of chemical information (e.g., electronic, steric, and hydrophobic properties). A mathematical model is then developed to link these descriptors to the observed activity. For example, QSAR models have been successfully developed for haloacetic acids to predict properties like mutagenicity based on calculated descriptors. A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Iv. Applications of 2 Bromo 2 4 Chlorophenyl Acetic Acid in Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

2-Bromo-2-(4-chlorophenyl)acetic acid is a significant intermediate compound in the field of organic synthesis, primarily utilized as a versatile building block for constructing more complex molecules. Its chemical structure is characterized by a bromine atom and a 4-chlorophenyl group attached to the alpha-carbon of an acetic acid backbone. This specific arrangement, particularly the reactive α-bromo carbonyl group, makes the alpha-carbon highly electrophilic. This reactivity is crucial as it facilitates a variety of chemical reactions, most notably nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. Consequently, this compound serves as a valuable precursor in the synthesis of a wide range of organic compounds, especially within pharmaceutical and agrochemical research.

Synthesis of Pharmaceuticals and Bioactive Molecules

The structural features of this compound make it a key intermediate in the development of various pharmaceuticals and bioactive molecules. The presence of both bromo and chloro substituents on the phenylacetic acid framework enhances its chemical reactivity and contributes to the biological profile of its derivatives. Researchers leverage its ability to undergo nucleophilic substitution reactions to design and synthesize complex organic structures that are pivotal in the discovery of new therapeutic agents.

This compound and its structural analogs are investigated as intermediates in the synthesis of novel anti-inflammatory agents. Arylacetic acids are a well-established class of compounds known for their clinical use as anti-inflammatory and analgesic drugs. Research into derivatives demonstrates the potential of this chemical scaffold. For instance, studies on various thiazole-5-acetic acids and pyrrole-containing compounds, which can be synthesized from related precursors, have shown significant anti-inflammatory activity. The development of new non-steroidal anti-inflammatory drugs (NSAIDs) often involves the modification of core structures like phenylpropanoic acid to enhance efficacy. The synthesis of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids has yielded compounds with good anti-inflammatory properties, highlighting the therapeutic potential of molecules derived from a (4-chlorophenyl)acetic acid base.

Table 1: Research Findings on Related Anti-inflammatory Agents

Compound Class/Derivative Research Focus Key Findings Citations
2-Amino-4-(4-chlorophenyl) thiazole-5-acetic acids Synthesis and evaluation of new anti-inflammatory agents. Compounds showed good anti-inflammatory activity (55-80% inhibition).
Pyrrole-based propanoic acid Evaluation of a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. The compound exhibited potent anti-inflammatory activity, particularly after repeated dosing in animal models.

The compound serves as a precursor in the synthesis of molecules designed for anticancer research. The development of novel anticancer agents often involves the creation of heterocyclic compounds that can interact with biological targets. For example, the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which has shown significant anticancer efficacy against carcinoma cell lines like HCT-116 and MCF-7, utilizes α-bromoacetophenone derivatives as key starting materials. The α-bromo-carbonyl motif present in this compound is analogous to these precursors, indicating its utility in synthesizing similar bioactive structures. The strategic combination of different pharmacophores into a single molecular structure is a common approach in designing new anticancer hybrids, and versatile building blocks are essential for this process.

Table 2: Examples of Heterocyclic Systems in Anti-cancer Agent Development

Heterocyclic System Research Focus Relevance to Precursor Citations
Thiazol-2-ylhydrazones Synthesis of libraries of thiazoles with anticancer efficacy. Synthesis involves cyclization with α-bromo-ketones, a reaction pathway applicable to derivatives of this compound.
Thiazolidinone Derivatives Investigation of bioactivity as anti-breast cancer agents. One derivative showed promising activity against triple-negative breast cancer by inducing apoptosis.

Halogenated phenylacetic acids, including this compound, are valuable precursors in the synthesis of key intermediates for antihistamine medications. Specifically, piperazinyl-ethoxy derivatives are crucial components in the structure of modern antihistamines such as levocetirizine. The synthesis of these intermediates can be achieved using halogenated phenylacetic acids as starting materials, underscoring their importance in the pharmaceutical production pipeline.

The 2-(4-chlorophenyl)acetic acid scaffold is utilized in the design and synthesis of molecules with potential applications as antidiabetic and anti-hyperlipidemic agents. Research in this area focuses on creating compounds that can interact with metabolic targets. For instance, a series of 2-aryl derivatives of 5-furyl-4-oxazoleacetic acid were synthesized and evaluated for hypolipidemic activity. From this series, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was identified as a potent agent that significantly reduced serum cholesterol and triglyceride levels in animal models. Similarly, the design of novel 2-azetidinone analogs as potential antihyperlipidemic agents has been explored through in silico docking experiments and subsequent synthesis, showing significant lipid-lowering effects. In the field of antidiabetic research, thiazolidinedione-based hybrids have been developed as multi-target agents, demonstrating the utility of reactive bromo-acetyl groups in their synthesis.

Table 3: Research on Related Antidiabetic and Anti-hyperlipidemic Agents

Compound Class/Derivative Therapeutic Target Key Findings Citations
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate Hyperlipidemia Reduced serum cholesterol and triglyceride levels in normal and hereditary hyperlipidemic rats.
2-Azetidinone Analogs Hyperlipidemia (NPC1L1 protein) Designed molecules exhibited significant lipid-lowering effects comparable to ezetimibe.

Preparation of Agrochemicals (e.g., Herbicides, Pesticides)

In addition to its pharmaceutical applications, this compound is a key intermediate in the synthesis of agrochemicals. It is particularly used in the formulation of herbicides and pesticides designed for crop protection. The broader class of phenoxyacetic acids includes some of the most widely used herbicides in the world, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds function as synthetic auxins, a type of plant growth regulator. When absorbed by broadleaf weeds, they induce uncontrolled and unsustainable growth, leading to the plant's death while leaving grass crops unharmed. The synthesis of various agrochemicals relies on precursors like this compound to construct the final active ingredients.

Synthesis of Novel Organic Compounds and Derivatives

The presence of both a carboxylic acid group and a reactive alpha-bromo substituent makes this compound a valuable precursor in organic synthesis for creating a diverse array of derivatives. cmu.edu

Hydrazide Schiff bases are a class of compounds known for their significant biological activities. researchgate.net The synthesis of these derivatives using this compound follows a well-established multi-step pathway.

Esterification: The process begins with the esterification of this compound, typically by reacting it with an alcohol such as methanol (B129727) under acidic catalysis to form the corresponding methyl ester. cmu.edu This step converts the carboxylic acid into a group more suitable for the subsequent reaction.

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netgoogle.com In this step, the hydrazine acts as a nucleophile, attacking the ester carbonyl and displacing the alkoxy group to form 2-bromo-2-(4-chlorophenyl)acetohydrazide. This conversion from an ester to a hydrazide is a conventional and efficient method. researchgate.netgoogle.com

Condensation (Schiff Base Formation): The final step involves the condensation of the newly formed hydrazide with various aromatic aldehydes. google.com The nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the elimination of a water molecule and the formation of a carbon-nitrogen double bond (imine), which is the characteristic linkage of a Schiff base. researchgate.net

This synthetic sequence allows for the incorporation of the 2-bromo-2-(4-chlorophenyl)acetyl moiety into a larger molecular scaffold, enabling the creation of novel hydrazide Schiff base derivatives with potentially unique chemical and biological properties.

Piperazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological properties. lookchem.com this compound serves as a key building block for synthesizing these structures through nucleophilic substitution reactions.

The synthesis typically involves the N-alkylation of a piperazine-containing molecule. umich.edu First, this compound is often converted to its more reactive ester form, such as methyl 2-bromo-2-(4-chlorophenyl)acetate. This ester then reacts with a piperazine (B1678402) derivative. The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, linking the (4-chlorophenyl)acetyl group to the piperazine ring. The presence of the bromine atom at the alpha position makes the carbon highly electrophilic, facilitating this nucleophilic substitution. cmu.edu This synthetic strategy is fundamental for incorporating the specific phenylacetic acid moiety into piperazinone-based scaffolds, which are explored for various therapeutic applications. lookchem.comcmu.edu

Advanced Materials Research

The unique chemical structure of this compound makes it a candidate for applications in materials science, particularly in the synthesis of functional polymers and coatings.

While direct application in commercial coatings is not widely documented, derivatives of this compound are excellent candidates for use as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu ATRP is a powerful method for synthesizing polymers with precisely controlled molecular weights, architectures, and low polydispersity. cmu.edu

The process would involve using an ester derivative of this compound as an initiator. The carbon-bromine bond can be reversibly cleaved by a transition metal catalyst (e.g., a copper complex) to generate a radical that initiates the polymerization of monomers like styrenes or acrylates. cmu.eduresearchgate.net This method allows for the creation of well-defined polymers. By attaching the initiator to a surface, polymer brushes can be grown to form a functional coating. umich.edu The incorporation of the chloro- and bromo-phenyl groups into the polymer structure could potentially enhance properties such as thermal stability and chemical resistance.

Synthetic ApplicationKey Reagent/ProcessResulting Product/MaterialPotential Properties
Hydrazide Schiff Bases 1. Esterification2. Hydrazinolysis3. Condensation with AldehydeNovel Schiff Base DerivativesDiverse Biological Activities
Piperazinone Derivatives N-alkylation of PiperazinePiperazinone-based CompoundsPharmacological Interest lookchem.com
Polymer Synthesis Atom Transfer Radical Polymerization (ATRP) InitiatorWell-defined Polymers and CoatingsControlled Architecture, Enhanced Thermal/Chemical Resistance
Functionalized Materials Nucleophilic Substitution at α-carbonAmino, Methoxy, Phenoxy DerivativesVersatile Building Blocks for Agrochemicals and Pharmaceuticals cmu.edu

This compound is a valuable building block for creating functionalized materials due to its reactive α-bromo group. cmu.edu This group serves as a convenient "handle" for introducing a wide range of functional moieties through nucleophilic substitution reactions.

By reacting the compound with different nucleophiles, a variety of derivatives can be synthesized. For example:

Amino Derivatives: Reaction with amines can introduce amino functionalities, which are useful as pharmaceutical intermediates. cmu.edu

Methoxy and Phenoxy Derivatives: Reaction with methanol or phenols can yield ether-linked compounds. These derivatives often exhibit enhanced solubility in organic solvents, making them suitable for applications in catalysis or as precursors in agrochemical synthesis. cmu.edu

This ability to easily generate a library of substituted phenylacetic acid derivatives makes the parent compound a versatile platform for developing new molecules and materials with tailored properties for specific applications in pharmaceuticals, agrochemicals, and specialty chemicals. cmu.edu

Role in Enzyme Mechanism Studies and Biochemical Assays

This compound is utilized in biochemical research as a reagent to study enzyme mechanisms and as a substrate in various assays. cmu.edulookchem.com The reactivity of the α-bromo carbonyl group is central to this role. This structural motif is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) often found in the active sites of enzymes.

This covalent modification can lead to irreversible enzyme inhibition, making the compound a useful tool for:

Active Site Mapping: By identifying which residue the compound binds to, researchers can gain insights into the structure and function of an enzyme's active site.

Mechanism of Action Studies: As an inhibitor, it can help elucidate the role of a specific enzyme in a biological pathway.

Furthermore, structurally related bromo-phenyl compounds have been investigated as potent and selective enzyme inhibitors. For instance, certain 4-bromophenyl derivatives have shown high selectivity as inhibitors for the COX-2 enzyme, a key target in anti-inflammatory drug development. pharmacompass.com This underscores the potential of the this compound scaffold in designing specific enzyme inhibitors for therapeutic and research purposes.

V. Safety Considerations and Environmental Impact in Research Settings

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. For compounds structurally similar to 2-bromo-2-(4-chlorophenyl)acetic acid, the GHS classification indicates significant health risks that necessitate careful handling.

Direct contact with this compound and its analogs poses a significant risk of severe skin and eye damage. apolloscientific.co.uk The GHS classification for similar compounds includes Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1. fishersci.com This indicates that the substance can cause irreversible damage upon contact. Immediate and thorough rinsing with water is crucial in the event of exposure. thermofisher.comfishersci.com For eye contact, rinsing should continue for at least 15 minutes, and immediate medical attention is required. thermofisher.comfishersci.com

GHS Hazard Classifications for Structurally Similar Compounds

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 2Causes severe skin burns and eye damage / Causes skin irritation. apolloscientific.co.ukcapotchem.com
Serious Eye Damage/Eye Irritation1 / 2ACauses serious eye damage / Causes serious eye irritation. fishersci.comcapotchem.com
Specific target organ toxicity — single exposure3May cause respiratory irritation. fishersci.comcapotchem.comsigmaaldrich.com
Corrosive to metals1May be corrosive to metals. apolloscientific.co.uk

Inhalation of dust or fumes from this compound may lead to respiratory irritation. fishersci.comcapotchem.com Compounds of this nature are classified under Specific Target Organ Toxicity (Single Exposure) Category 3 for respiratory tract irritation. fishersci.comsigmaaldrich.com It is essential to handle the solid material in a well-ventilated area or under a chemical fume hood to avoid generating dust. fishersci.comcapotchem.com Inhalation of vapors or aerosols may cause lung edema, a condition that can be delayed in its onset. apolloscientific.co.uk

Laboratory Safety Protocols and Personal Protective Equipment

Adherence to strict laboratory safety protocols is paramount when working with corrosive and irritant compounds like this compound. This includes the use of appropriate personal protective equipment (PPE) and the implementation of safe handling and emergency procedures.

Safe handling of this compound involves minimizing all personal contact. apolloscientific.co.uk This can be achieved by working in a well-ventilated area, using appropriate protective equipment, and avoiding the generation of dust. apolloscientific.co.ukcapotchem.com When handling the compound, eating, drinking, and smoking are strictly prohibited. apolloscientific.co.uk

For storage, the compound should be kept in its original, tightly sealed container in a cool, dry, and well-ventilated area. apolloscientific.co.ukcapotchem.com It should be stored away from incompatible materials such as oxidizing agents and strong bases. fishersci.com The storage area should be designated for corrosive materials. fishersci.com

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's 29 CFR 1910.133 standards. fishersci.comcapotchem.com
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or impervious clothing should be worn. capotchem.comlgcstandards.com
Respiratory ProtectionFor operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

In the event of a spill or leak, the area should be evacuated, and all sources of ignition should be removed. apolloscientific.co.uk For minor spills, the material can be carefully swept up, avoiding dust generation, and placed in a suitable, labeled container for disposal. apolloscientific.co.ukcapotchem.com The spill area should then be cleaned with soap and water. For larger spills, more extensive cleanup procedures may be necessary, and personnel should wear appropriate PPE. apolloscientific.co.uk It is important to prevent the spilled material from entering drains or waterways. apolloscientific.co.uk

Emergency First Aid Measures

In a laboratory setting, immediate and appropriate first aid is critical following accidental exposure to this compound. The substance is corrosive and can cause severe skin burns and eye damage. apolloscientific.co.ukthermofisher.com General advice in case of any exposure is to show the safety data sheet to the attending medical professional and seek immediate medical attention. thermofisher.comfishersci.com

The following table outlines the recommended emergency first aid measures for different types of exposure.

Exposure Route First Aid Measures Immediate Actions & Notes
Inhalation 1. Remove the individual from the contaminated area to fresh air. apolloscientific.co.ukfishersci.com 2. Keep the person warm, at rest, and in a position comfortable for breathing. apolloscientific.co.ukfishersci.com 3. If breathing is difficult or has stopped, provide artificial respiration. fishersci.comcapotchem.com Do not use the mouth-to-mouth method if the substance was ingested or inhaled; use a pocket mask with a one-way valve or another proper respiratory medical device. thermofisher.comfishersci.comImmediately call a poison control center or physician. apolloscientific.co.ukfishersci.com
Skin Contact 1. Immediately take off all contaminated clothing and footwear. apolloscientific.co.ukcanbipharm.com 2. Flush the affected skin and hair with large amounts of running water, using a safety shower if available. apolloscientific.co.uk 3. Continue washing with soap and plenty of water. capotchem.comcanbipharm.comSeek immediate medical attention. apolloscientific.co.ukfishersci.com Contaminated clothing must be washed thoroughly before reuse. apolloscientific.co.uk
Eye Contact 1. Immediately hold the eyelids apart and flush the eyes continuously with running water for at least 15 minutes. apolloscientific.co.ukfishersci.comcapotchem.com 2. Ensure complete irrigation by occasionally lifting the upper and lower eyelids. apolloscientific.co.uk 3. Remove contact lenses if present and easy to do so, then continue rinsing. apolloscientific.co.ukcapotchem.comImmediately call a poison control center or physician. apolloscientific.co.uk Removal of contact lenses should only be done by skilled personnel. apolloscientific.co.uk
Ingestion 1. Rinse the mouth thoroughly with water. apolloscientific.co.ukcapotchem.com 2. Do NOT induce vomiting. apolloscientific.co.ukthermofisher.comfishersci.com 3. If the person is conscious, have them drink plenty of water. thermofisher.comfishersci.comNever give anything by mouth to an unconscious person. thermofisher.comfishersci.comcapotchem.com Seek immediate medical attention. thermofisher.com

Environmental Impact and Disposal Considerations

Proper handling and disposal of this compound are essential to minimize its environmental impact. Researchers must adhere to strict protocols for waste management in laboratory settings.

This compound is characterized by low water solubility. thermofisher.comfishersci.com Due to this property, it is not considered likely to be mobile in the environment, and spillage is unlikely to penetrate soil. thermofisher.com Despite its limited mobility, the compound should not be released into the environment. thermofisher.comfishersci.com Precautions must be taken to prevent it from contaminating groundwater systems or being discharged into drains or rivers, as large amounts can affect pH and harm aquatic organisms. thermofisher.comfishersci.comcanbipharm.com

Waste generated from the use of this compound is classified as hazardous waste. thermofisher.com Disposal must be conducted in strict accordance with local, regional, and national hazardous waste regulations. apolloscientific.co.ukthermofisher.comfishersci.com Chemical waste generators are responsible for correctly classifying the waste to ensure complete and accurate compliance. fishersci.com

Recommended disposal practices include:

Collection : Spills should be swept up, avoiding dust formation, and placed into suitable, closed, and properly labeled containers for disposal. apolloscientific.co.ukfishersci.com

Professional Disposal : The material should be disposed of through a licensed professional waste disposal service or at an authorized hazardous or special waste collection point. apolloscientific.co.ukthermofisher.comcapotchem.com

Incineration : One approved method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber. capotchem.com

Contaminated Packaging : Any packaging that has been contaminated with the chemical should be treated as unused product and disposed of in the same manner. capotchem.com

Prohibitions : Under no circumstances should the chemical waste be emptied into drains or sewers. thermofisher.comfishersci.comcanbipharm.com

Vi. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods like the Hell-Volhard-Zelinsky (HVZ) reaction and the bromination of 2-(4-chlorophenyl)acetic acid are effective, future research will likely focus on developing more efficient, scalable, and novel synthetic routes. The goal is to create pathways that offer higher yields, shorter reaction times, and simpler purification processes. google.com

Future avenues of exploration may include:

Catalytic Systems: Investigating novel catalysts, including metal-based and organocatalysts, to improve the selectivity and efficiency of the bromination step.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology can offer enhanced control over reaction parameters like temperature and mixing, leading to improved yield and safety, particularly for large-scale production.

Photocatalysis: Utilizing visible-light photocatalysis for the α-bromination of the parent carboxylic acid, which can provide a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents.

Advanced Mechanistic Studies

A thorough understanding of the reaction mechanisms involving 2-bromo-2-(4-chlorophenyl)acetic acid is crucial for optimizing existing reactions and designing new ones. The compound's primary reactivity is centered on its electrophilic alpha-carbon, which is susceptible to nucleophilic substitution.

Advanced research in this area will likely involve:

Computational Chemistry: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states. These computational studies can provide deep insights into the kinetics and thermodynamics of reactions, helping to predict product distributions and identify potential side reactions.

In-situ Spectroscopic Analysis: Using techniques like real-time NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates. This can provide direct experimental evidence to support or refine proposed reaction mechanisms.

Development of New Biomedical Applications

This compound and its derivatives are recognized as important building blocks in the synthesis of pharmaceuticals, including potential anti-inflammatory and anticancer agents. Its structural motifs are found in various biologically active molecules.

Future biomedical research could focus on:

Enzyme Inhibitors: Designing and synthesizing novel derivatives that can act as inhibitors for specific enzymes implicated in disease. For example, derivatives of phenoxy acetic acids are being investigated as selective COX-2 inhibitors for inflammation. mdpi.com

Antimicrobial Agents: Exploring new analogs to combat the growing problem of antibiotic resistance. Acetamide derivatives synthesized from related starting materials have shown moderate to high activity against various bacterial strains. irejournals.com

Therapeutic Scaffolds: Using the compound as a scaffold to develop libraries of new chemical entities for high-throughput screening against a wide range of biological targets, including those relevant to cardiovascular diseases and viral infections. nih.gov For instance, piperazinyl-ethoxy derivatives serve as key intermediates in the synthesis of antihistamines like levocetirizine.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. Future research on this compound will likely emphasize the development of more sustainable synthetic protocols.

Key green chemistry strategies to be explored include:

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which can lead to shorter reaction times, improved yields, and the elimination of hazardous organic solvents. rsc.org

Biocatalysis: Utilizing enzymes as catalysts for the synthesis or modification of the compound. Biocatalysis offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Structure-Activity Relationship (SAR) Studies for Targeted Applications

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound and are a cornerstone of medicinal chemistry. gardp.orgresearchgate.net By systematically modifying the structure of this compound, researchers can understand how specific structural features influence its therapeutic effects. nih.gov

Future SAR studies should systematically explore:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the chlorophenyl ring to probe how these changes affect binding affinity and selectivity for a biological target.

Carboxylic Acid Modification: Converting the carboxylic acid group into esters, amides, or other functional groups to alter the compound's physicochemical properties, such as solubility and bioavailability.

Halogen Substitution: Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) to investigate the role of the halogen in the compound's biological activity.

These systematic studies will generate valuable data to guide the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacological profiles for specific therapeutic applications. drugdesign.org

Interactive Data Table: Research Directions and Methodologies

Research Area Key Objectives Potential Methodologies
Novel Synthetic Pathways Improve yield, reduce reaction time, enhance scalability. Catalysis, Flow Chemistry, Photocatalysis
Advanced Mechanistic Studies Elucidate reaction pathways and identify intermediates. Computational Chemistry (DFT), In-situ Spectroscopy
New Biomedical Applications Discover new therapeutic uses. High-Throughput Screening, Enzyme Inhibition Assays
Green Chemistry Approaches Minimize environmental impact of synthesis. Solvent-Free Reactions, Biocatalysis
SAR Studies Optimize biological activity and selectivity. Analog Synthesis, In-vitro and In-vivo Testing

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-bromo-2-(4-chlorophenyl)acetic acid, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-(4-chlorophenyl)acetic acid using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Reaction conditions such as solvent polarity (e.g., CCl₄ vs. DMF), temperature (25–80°C), and catalyst choice (e.g., AIBN) significantly influence yield. For instance, higher temperatures (70–80°C) improve radical initiation but may promote side reactions. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the bromine substitution pattern and aromatic protons. The 4-chlorophenyl group shows characteristic splitting in the aromatic region (δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, and β = 93.57° have been reported for structurally similar brominated arylacetic acids .
  • HPLC : Validates purity (>97% by HPLC), with mobile phases optimized for brominated analogs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM17 can identify low-energy intermediates, reducing trial-and-error experimentation. Coupling this with machine learning to analyze experimental parameters (e.g., solvent, temperature) accelerates condition optimization. This hybrid approach reduces development time by ~40% compared to traditional methods .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare results across studies using standardized protocols (e.g., fixed enzyme concentrations in inhibition assays).
  • Meta-Analysis : Pool data from multiple sources to identify trends. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying buffer pH or co-solvents.
  • Structural Analogues : Test derivatives (e.g., 2-bromo-2-(2,4-dichlorophenyl)acetic acid) to isolate substituent effects .

Q. How to design a kinetic study for this compound’s reactivity under varying conditions?

  • Methodological Answer :

  • Variable Selection : Test pH (3–10), ionic strength (0.1–1.0 M), and solvent polarity (water vs. acetonitrile).
  • Data Collection : Use stopped-flow spectroscopy to monitor reaction rates in real-time.
  • Modeling : Apply the Eyring equation to derive activation parameters (Δ‡H, Δ‡S). For brominated acetic acids, non-polar solvents often stabilize transition states, reducing activation energy by ~15% .

Quality Control & Analytical Challenges

Q. What strategies ensure batch-to-batch consistency in synthesizing this compound?

  • Methodological Answer :

  • In-Process Monitoring : Track bromination efficiency via TLC (Rf = 0.3–0.5 in hexane:EtOAc 4:1).
  • Purity Checks : Use HPLC with a C18 column and UV detection at 254 nm. Acceptable impurity thresholds: <0.5% unreacted starting material, <0.3% di-brominated byproducts .
  • Stability Testing : Store at 0–6°C under inert gas to prevent degradation; monitor via accelerated aging studies (40°C/75% RH for 30 days) .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) produce distinct polymorphs. For example, a monoclinic polymorph melts at 117–119°C, while an orthorhombic form melts at 99–102°C .
  • Impurity Profiles : Residual solvents (e.g., DMF) depress melting points. Differential Scanning Calorimetry (DSC) with purity correction is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.